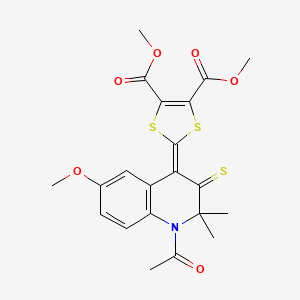
dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, dithiole compounds, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures but different functional groups.
Dithiole Compounds: Molecules containing dithiole rings with various substituents.
Uniqueness
Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 303177-29-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and various studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is C27H24FNO6S3 with a molecular weight of approximately 573.68 g/mol. The structure features a dithiole core and a quinoline moiety, which are known to contribute to diverse biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of the quinoline structure exhibit significant antitumor properties. For instance, the compound was screened for its inhibitory effects against various kinases involved in cancer progression. In one study, compounds similar to dimethyl 2-(1-acetyl-6-methoxy...) showed over 85% inhibition against specific human kinases, suggesting strong potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that certain derivatives possess higher efficacy than conventional antibiotics like ampicillin and streptomycin. The antifungal activity was particularly noteworthy, surpassing that of established antifungal agents such as ketoconazole .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed using various in vitro models. It was found to exhibit comparable or superior anti-inflammatory effects compared to indomethacin, a well-known anti-inflammatory drug. This suggests that the compound may inhibit pathways involved in inflammation, including the production of nitric oxide and cyclooxygenase enzymes .
Case Study 1: Kinase Inhibition
In a detailed investigation involving the synthesis of hybrid molecules with quinoline derivatives, it was found that several compounds exhibited significant inhibition of kinases such as EGFR and JAK2. These findings are critical as they indicate the potential of these compounds in targeted cancer therapy .
Case Study 2: Antifungal Activity
A comparative study on the antifungal activity of dithioloquinolinethiones revealed that certain derivatives had a higher antifungal activity than standard treatments. This positions these compounds as promising candidates for further development in antifungal therapies .
Data Tables
Properties
Molecular Formula |
C21H21NO6S3 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C21H21NO6S3/c1-10(23)22-13-8-7-11(26-4)9-12(13)14(17(29)21(22,2)3)20-30-15(18(24)27-5)16(31-20)19(25)28-6/h7-9H,1-6H3 |
InChI Key |
LOSMOYMLUCAEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















